molecular formula C16H16Cl2 B14703016 Benzene, 1,1'-(2,2-dichloroethylidene)bis(4-methyl- CAS No. 26204-07-9

Benzene, 1,1'-(2,2-dichloroethylidene)bis(4-methyl-

Cat. No.: B14703016
CAS No.: 26204-07-9
M. Wt: 279.2 g/mol
InChI Key: YJCRDYCNISHSRS-UHFFFAOYSA-N
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Description

Benzene, 1,1’-(2,2-dichloroethylidene)bis(4-methyl-) is an organic compound with the molecular formula C18H20Cl2 It is a derivative of benzene, characterized by the presence of two benzene rings connected by a 2,2-dichloroethylidene bridge, with each benzene ring substituted by a methyl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1,1’-(2,2-dichloroethylidene)bis(4-methyl-) typically involves the reaction of 4-methylbenzyl chloride with 2,2-dichloroethanol in the presence of a strong acid catalyst. The reaction proceeds through a nucleophilic substitution mechanism, where the chloride ions are replaced by the 4-methylbenzyl groups.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1,1’-(2,2-dichloroethylidene)bis(4-methyl-) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the dichloroethylidene bridge to an ethylidene bridge.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation are commonly employed.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of ethylidene derivatives.

    Substitution: Introduction of nitro, sulfonyl, or other functional groups onto the benzene rings.

Scientific Research Applications

Benzene, 1,1’-(2,2-dichloroethylidene)bis(4-methyl-) has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzene, 1,1’-(2,2-dichloroethylidene)bis(4-methyl-) involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses. The specific pathways involved depend on the context of its application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Benzene, 1,1’-(2,2-dichloroethylidene)bis(4-ethyl-)
  • Benzene, 1,1’-(2,2-dichloroethylidene)bis(4-chloro-)
  • Benzene, 1,1’-(2,2-dichloroethylidene)bis(4-methoxy-)

Uniqueness

Benzene, 1,1’-(2,2-dichloroethylidene)bis(4-methyl-) is unique due to the presence of methyl groups at the para positions of the benzene rings, which can influence its chemical reactivity and physical properties. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects.

Properties

CAS No.

26204-07-9

Molecular Formula

C16H16Cl2

Molecular Weight

279.2 g/mol

IUPAC Name

1-[2,2-dichloro-1-(4-methylphenyl)ethyl]-4-methylbenzene

InChI

InChI=1S/C16H16Cl2/c1-11-3-7-13(8-4-11)15(16(17)18)14-9-5-12(2)6-10-14/h3-10,15-16H,1-2H3

InChI Key

YJCRDYCNISHSRS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)C(Cl)Cl

Origin of Product

United States

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